molecular formula C23H20N4O4S2 B11218700 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B11218700
M. Wt: 480.6 g/mol
InChI Key: IZHORACWSZDXRJ-UHFFFAOYSA-N
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Description

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, where a thiol group is added to the quinazolinone core.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with N-[2-(4-sulfamoylphenyl)ethyl]benzamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combined structural features, which confer distinct biological activities and potential applications. Its sulfanylidene group and benzamide moiety contribute to its enhanced stability and specificity in targeting molecular pathways.

Properties

Molecular Formula

C23H20N4O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C23H20N4O4S2/c24-33(30,31)18-11-5-15(6-12-18)13-14-25-21(28)16-7-9-17(10-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)32/h1-12H,13-14H2,(H,25,28)(H,26,32)(H2,24,30,31)

InChI Key

IZHORACWSZDXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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